5-Bromo-1H,1'H-3,4'-biindole
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
89346-30-5 |
|---|---|
Molecular Formula |
C16H11BrN2 |
Molecular Weight |
311.18 g/mol |
IUPAC Name |
5-bromo-3-(1H-indol-4-yl)-1H-indole |
InChI |
InChI=1S/C16H11BrN2/c17-10-4-5-16-13(8-10)14(9-19-16)11-2-1-3-15-12(11)6-7-18-15/h1-9,18-19H |
InChI Key |
LPRFZTWJAMWPGQ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C2C=CNC2=C1)C3=CNC4=C3C=C(C=C4)Br |
Origin of Product |
United States |
Reaction Mechanisms and Mechanistic Insights into Biindole Synthesis
Elucidation of Catalytic Cycles in Metal-Mediated Biindole Formation
Transition metal catalysis is a cornerstone of modern organic synthesis, enabling the formation of C-C bonds with high efficiency and selectivity. mdpi.com Palladium, copper, and ruthenium are prominent metals employed in biindole synthesis, each operating through distinct catalytic cycles.
Palladium-Catalyzed Reactions: Palladium catalysis is widely used for C-H functionalization and cross-coupling reactions to form biindoles. researchgate.net The general mechanism for a Pd-catalyzed cross-coupling reaction, such as a Suzuki or direct arylation, typically involves a Pd(0)/Pd(II) catalytic cycle. fiveable.menih.gov The cycle commences with the oxidative addition of an aryl halide (e.g., a bromoindole) to a Pd(0) species, forming an arylpalladium(II) complex. This is followed by either transmetalation with an organometallic indole (B1671886) species (like an indolylboronic acid in Suzuki coupling) or by a concerted metalation-deprotonation step with a second indole molecule in direct C-H arylation. beilstein-journals.org The cycle concludes with reductive elimination, which forms the C-C bond of the biindole product and regenerates the active Pd(0) catalyst. fiveable.mebeilstein-journals.org In some aerobic oxidative couplings, alternative pathways, such as a Pd(I)/Pd(III) cycle, have been proposed. nih.gov
Copper-Catalyzed Reactions: Copper catalysts are cost-effective and versatile, capable of facilitating biindole synthesis through various mechanisms. beilstein-journals.org In aerobic cross-dehydrogenation coupling (CDC) reactions, copper can be used to forge C-C bonds between two indole units directly. researchgate.net One proposed pathway involves the generation of an amidyl radical, which adds to a pendant alkene, followed by oxidation to form the indole ring. nih.gov Copper can also mediate tandem reactions, such as a Friedel–Crafts propargylation followed by hydroamination and aromatization, to construct 3,3′-biindoles. researchgate.net The Castro-Stephens reaction, a classical copper-catalyzed coupling of an aryl iodide with a copper acetylide, has also been adapted for indole synthesis. researchgate.net
Ruthenium-Catalyzed Reactions: Ruthenium catalysts are effective for C-H activation and annulation reactions to build indole scaffolds. rsc.orgmdpi.com A common mechanistic pathway involves the formation of a ruthenacycle intermediate. For instance, in the [3+2] annulation of anilines with internal alkynes, a six-membered ruthenacycle is formed via C-H/N-H bond cleavage, which then undergoes migratory insertion with the alkyne and reductive elimination to yield the indole product. mdpi.com In other cases, ruthenium porphyrins can catalyze the oxidative coupling of anilines and indoles, proceeding through an iminium ion intermediate generated by the oxidation of an sp3 C-H bond. nih.gov
Table 1: Overview of Metal-Mediated Biindole Synthesis Strategies
| Metal Catalyst System | Reactant Types | Key Mechanistic Feature | Typical Product |
|---|---|---|---|
| Pd(OAc)₂, Ligands, Oxidant | Indole + Indole (or Arylboronic Acid) | C-H Activation / Concerted Metalation-Deprotonation | 2,3'- or 3,3'-Biindoles |
| Cu(OAc)₂, O₂/TEMPO | 2-Vinylanilines | Intramolecular Oxidative Alkene Amination | N-Aryl/Sulfonyl Indoles |
| [Ru(p-cymene)Cl₂]₂ | N-Aryl-2-aminopyridines + Sulfoxonium Ylides | Intermolecular Annulation | Substituted Indoles |
| CuI | Ethynyl Benzoxazinanones + Indoles | Tandem Propargylation/Hydroamination | 3,3'-Biindoles |
Investigation of Radical Intermediates and Propagation in Cascade Reactions
Radical reactions, particularly those that are part of a cascade sequence, provide an efficient means to construct complex molecules like biindoles from simple precursors in a single step. chim.it These reactions are characterized by the generation of highly reactive radical intermediates.
A common strategy involves the generation of a nitrogen-centered radical from an N-H bond of a heterocyclic compound. researchgate.netrsc.org For example, in a copper(II)/phenyliodine(III) diacetate (PIFA) system, an N-H bond of an imidazole (B134444) or indole can be oxidized to form an N-centered radical. researchgate.netrsc.org This radical then initiates a cascade by adding to an indole molecule, forming a biindole intermediate. researchgate.netrsc.org This intermediate can then be trapped by another species in the reaction, such as an azide (B81097), to yield a functionalized biindole derivative. researchgate.netrsc.org The propagation of the cascade relies on the sequential formation and reaction of these radical intermediates, leading to the construction of multiple bonds in one pot. dntb.gov.ua
Control experiments often confirm the radical nature of these transformations. The addition of radical scavengers like TEMPO (2,2,6,6-tetramethylpiperidine-1-oxyl) can inhibit the reaction, providing evidence for the involvement of radical intermediates.
Table 2: Key Features of Radical-Mediated Biindole Synthesis
| Radical Generation System | Precursors | Key Radical Intermediate | Reaction Type |
|---|---|---|---|
| Cu(II) / PIFA | Heterocycle (N-H) + Indole | Nitrogen-centered radical | Multicomponent Cascade |
| TBAI / TBHP | o-Alkynylanilines | Aryl / Vinyl radical | Intramolecular Oxidative Coupling |
TBAI = Tetrabutylammonium iodide; TBHP = tert-Butyl hydroperoxide
Analysis of Brønsted Acid Promoted Pathways in Biindole Synthesis
Metal-free synthesis using Brønsted acids represents a sustainable and practical alternative for constructing biindoles. mdpi.com These reactions often proceed through cascade sequences initiated by the protonation of a substrate.
A well-studied example is the reaction of 2-[(2-aminophenyl)ethynyl]phenylamine derivatives with aldehydes, catalyzed by a simple acid like HCl. datapdf.com The proposed mechanism begins with the acid-catalyzed condensation of the aldehyde with the aniline (B41778) nitrogen, forming an iminium ion. datapdf.com This electrophilic iminium ion is then positioned for an intramolecular cyclization. An exo-mode cyclization onto the alkyne, followed by a series of rearrangements and a final cyclization and aromatization, leads to the formation of the 2,2'-disubstituted-1H,1'H-3,3'-biindole scaffold. datapdf.com This cascade process is remarkable for forming four new chemical bonds and two indole rings in a single operation. chim.it The choice of a Brønsted acid over a Lewis acid (like gold) is crucial, as it selectively activates the amine-aldehyde condensation without promoting the intramolecular hydroamination of the alkyne, which would lead to different products. datapdf.com
Table 3: Brønsted Acid Catalysis in Biindole Synthesis
| Brønsted Acid | Substrates | Key Intermediate | Pathway |
|---|---|---|---|
| HCl | 2-[(2-Aminophenyl)ethynyl]phenylamine + Aldehyde | Iminium ion | aza-Prins type 5-exo-dig cyclization cascade |
| p-TsOH·H₂O | 2-Alkynylanilines | Protonated alkyne / Indoleninium ion | Domino Cycloisomerization/Coupling/Oxidation |
Studies on Chemo- and Regioselectivity Control in Biindole Coupling Reactions
Controlling the site of coupling (regioselectivity) and the specific functional groups that react (chemoselectivity) is paramount for the synthesis of a specific biindole isomer like 5-Bromo-1H,1'H-3,4'-biindole. Research has shown that selectivity can be finely tuned by modifying reaction parameters. mdpi.com
Catalyst and Ligand Control: In palladium-catalyzed direct C-H arylation of indoles, the regioselectivity can be switched between the C2 and C3 positions by the choice of catalyst system. nih.gov For instance, a "ligand-free" Pd(OTs)₂ system can favor C2 arylation, while the addition of a bipyrimidine ligand can switch the selectivity to the C3 position. nih.gov Similarly, in iridium-catalyzed reactions, the choice of oxidant (e.g., Cu(OAc)₂ vs. Ag₂O) can dictate whether C2 or C4 arylation occurs by altering the C-H metalation pathway. acs.org
Directing Groups: A powerful strategy for controlling regioselectivity involves the temporary installation of a directing group on the indole nitrogen or at another position. researchgate.netnih.gov A pivaloyl group at the C3 position of an indole, for example, can direct C-H arylation to the C4 and C5 positions of the benzene (B151609) ring. nih.govresearchgate.net This group can be removed after the reaction, providing access to otherwise difficult-to-obtain isomers.
Reagent-Based Control: In some cases, the coupling agent itself dictates the regiochemistry. N-bromosuccinimide (NBS), for instance, is known to promote the homo-coupling of indoles to selectively form 2,3'-biindoles. researchgate.netwikipedia.org The proposed mechanism involves initial bromination of the indole at the C3 position, followed by attack from a second indole molecule at the C2 position. acs.org
Solvent and Additive Effects: The reaction medium can also play a critical role. In Brønsted acid-mediated reactions of 2-alkynylanilines, switching the solvent from ethanol (B145695) to 1,2-dichloroethane (B1671644) can dramatically change the product from a biindole to a simple indole, demonstrating profound chemo- and regioselectivity control. mdpi.com
Table 4: Factors Influencing Selectivity in Biindole Synthesis
| Method | Controlling Factor | Effect on Selectivity | Example Outcome |
|---|---|---|---|
| Pd-Catalyzed C-H Arylation | Ligand Choice (e.g., none vs. bpym) | Switches arylation site from C2 to C3 | C2-Arylindole vs. C3-Arylindole |
| Ir-Catalyzed C-H Arylation | Oxidant (Cu(OAc)₂ vs. Ag₂O) | Switches arylation site from C2 to C4 | C2-Arylindole vs. C4-Arylindole |
| Direct C-H Arylation | Directing Group (e.g., C3-pivaloyl) | Directs arylation to C4 or C5 position | C4/C5-Arylindole |
| Halogen-Induced Coupling | Reagent (NBS) | Promotes selective C2-C3' bond formation | 2,3'-Biindole |
| Brønsted Acid Catalysis | Solvent (EtOH vs. DCE) | Switches pathway from biindole to indole formation | 3,3'-Biindole vs. 2-Phenylindole |
Computational and Theoretical Studies on Biindole Systems
Density Functional Theory (DFT) Calculations for Reaction Pathway Exploration
Density Functional Theory (DFT) has proven to be an invaluable method for exploring the potential energy surfaces of chemical reactions involving biindole systems. These calculations allow for the detailed investigation of reaction mechanisms, the identification of transition states, and the determination of reaction energetics, providing a theoretical framework to understand and predict chemical transformations.
For instance, DFT calculations have been employed to explore the reaction pathways in the synthesis of various indole (B1671886) and biindole derivatives. researchgate.netacs.org These studies often reveal the step-by-step mechanism of a reaction, including the formation of key intermediates and the energy barriers associated with each step. aps.org In the context of catalyzed reactions, DFT can elucidate the role of the catalyst in lowering activation energies and directing the reaction towards a specific product. acs.org For example, computational studies on the ruthenium-catalyzed ring-expansion of 2-silylfurans provided a detailed mechanism involving regioselective insertion, skeletal rearrangement, and elimination steps.
Furthermore, DFT calculations are instrumental in understanding the chemoselectivity of reactions. By analyzing the electronic properties of the reactants, such as the distribution of electron density and the energies of molecular orbitals, researchers can predict which sites on a molecule are most likely to react. Fukui function analysis, a concept derived from DFT, is often used to represent nucleophilicity and electrophilicity at different atomic sites within a molecule, thereby explaining observed regioselectivity. researchgate.net
Molecular Modeling of Reactivity and Selectivity in Substituted Biindoles
Molecular modeling encompasses a range of computational techniques used to represent and simulate the behavior of molecules. In the study of substituted biindoles, molecular modeling is crucial for understanding how different substituents influence the reactivity and selectivity of the biindole core. These models can range from simple molecular mechanics to more sophisticated quantum mechanical methods.
The introduction of substituents onto the biindole framework can significantly alter its electronic and steric properties. Molecular modeling allows for the systematic investigation of these effects. For example, the placement of electron-donating or electron-withdrawing groups can modify the electron density distribution across the molecule, thereby affecting its reactivity towards electrophiles or nucleophiles. acs.org Computational studies have shown that electron-withdrawing groups tend to favor attachment to the sp3-hybridized carbon atom in indoliums, while for electron-donating groups, the energy difference between attachment at the sp3-carbon and the nitrogen atom is minimal. acs.org
Moreover, molecular modeling is essential for predicting and explaining the stereoselectivity of reactions involving chiral biindoles. By calculating the energies of different diastereomeric transition states, it is possible to predict which stereoisomer will be formed preferentially. This is particularly important in the design of asymmetric syntheses, where control of stereochemistry is paramount.
| Computational Method | Application in Biindole Systems | Key Insights |
|---|---|---|
| Density Functional Theory (DFT) | Exploration of reaction pathways for biindole synthesis. researchgate.netacs.org | Elucidation of stepwise mechanisms, identification of transition states, and determination of reaction energetics. aps.org |
| Fukui Function Analysis | Prediction of chemoselectivity in indole reactions. researchgate.net | Identification of nucleophilic and electrophilic sites within the molecule. researchgate.net |
| Molecular Modeling | Understanding the influence of substituents on reactivity and selectivity. acs.org | Systematic investigation of electronic and steric effects of different functional groups. acs.org |
Prediction of Electronic Structure and Aromaticity in Biindole Derivatives
The electronic structure and aromaticity of biindole derivatives are fundamental properties that dictate their chemical behavior and potential applications. Computational methods, particularly those based on quantum mechanics, are indispensable for predicting and analyzing these characteristics.
Time-dependent DFT (TD-DFT) is a powerful tool for modeling the electronic absorption and emission spectra of molecules. mdpi.com By calculating the energies of electronic transitions, TD-DFT can predict the color and fluorescence properties of biindole derivatives. mdpi.com These predictions are invaluable in the design of new materials with specific optical properties, such as fluorescent probes and organic light-emitting diodes (OLEDs). For instance, a study on difluoroboron biindolediketonates used TD-B3LYP-D3 to accurately model their electronic properties and excitation energies. mdpi.com
Aromaticity is a key concept in organic chemistry, and its quantification in complex systems like biindoles can be challenging. Computational methods provide various indices to assess the degree of aromaticity, such as nucleus-independent chemical shift (NICS) and the anisotropy of the induced current density (ACID). These calculations can reveal how the aromatic character of the indole rings is affected by their linkage and by the presence of substituents. In a study of polysilver heteroaromatic complexes, theoretical analysis revealed the presence of sp2 and pπ electron donation and multi-centered bonding, which substantiated the important role of metal-perturbed aromaticity in their stabilization. rsc.org
Furthermore, computational studies can predict other important electronic properties, such as ionization potentials, electron affinities, and dipole moments. researchgate.net These properties are crucial for understanding the behavior of biindole derivatives in various chemical and biological environments.
| Electronic Property | Computational Method | Significance |
|---|---|---|
| Absorption and Emission Spectra | Time-Dependent Density Functional Theory (TD-DFT). mdpi.com | Prediction of color and fluorescence properties for designing optical materials. mdpi.com |
| Aromaticity | Nucleus-Independent Chemical Shift (NICS), Anisotropy of the Induced Current Density (ACID). rsc.org | Assessment of the aromatic character and its influence on stability and reactivity. rsc.org |
| Ionization Potential | Quantum Mechanical Calculations | Understanding the ease of electron removal and redox behavior. |
| Electron Affinity | Quantum Mechanical Calculations | Determining the ability to accept an electron, relevant for electron-transport materials. |
| Dipole Moment | DFT Calculations. researchgate.net | Predicting solubility and intermolecular interactions. researchgate.net |
Chemical Transformations and Derivatizations of 5 Bromo 1h,1 H 3,4 Biindole
Functional Group Interconversions Involving the Bromo-Substituent
The bromine atom at the 5-position of the biindole system is a key handle for introducing further molecular diversity. Its reactivity is characteristic of an aryl bromide on an electron-rich heterocyclic system, making it amenable to a range of transition-metal-catalyzed cross-coupling reactions.
Palladium-catalyzed cross-coupling reactions are powerful tools for forming new carbon-carbon and carbon-heteroatom bonds. The bromo-substituent on the biindole core is an excellent substrate for such transformations.
Suzuki-Miyaura Coupling : This reaction enables the formation of a new carbon-carbon bond by coupling the aryl bromide with an organoboron reagent, typically a boronic acid or ester. For instance, the Suzuki-Miyaura cross-coupling of bromoarenes, including bromoindoles, has been successfully achieved using palladium nanoparticle catalysts or systems like Pd(dppf)Cl2 with a base such as K2CO3 or Na2CO3. This methodology allows for the introduction of various aryl or heteroaryl groups at the 5-position of the biindole scaffold.
Sonogashira Coupling : To introduce alkyne functionalities, the Sonogashira reaction is employed, coupling the bromoindole moiety with a terminal alkyne in the presence of a palladium catalyst and a copper(I) co-catalyst. This reaction has been demonstrated on 5-bromoindole (B119039), indicating its applicability to the 5-Bromo-1H,1'H-3,4'-biindole system.
Negishi Coupling : The Negishi coupling offers an alternative route for C-C bond formation by reacting the aryl bromide with an organozinc reagent. This method has been used for the derivatization of halogenated tryptophans, suggesting its utility for functionalizing the 5-bromo-biindole core with alkyl or aryl groups.
Iron-Catalyzed Cross-Coupling : Recent advancements have introduced more cost-effective and environmentally benign iron catalysts for cross-coupling reactions. An iron-catalyzed method has been developed for the synthesis of 3-(indol-3-yl)quinoxalin-2-one derivatives, where halogenated indoles were shown to be reactive coupling partners.
Table 1: Examples of Cross-Coupling Reactions Applicable to the 5-Bromo Substituent Data extrapolated from reactions on similar bromo-indole substrates.
| Coupling Reaction | Reagents/Catalyst | Product Type | Reference |
|---|---|---|---|
| Suzuki-Miyaura | Arylboronic acid, Pd(dppf)Cl₂, K₂CO₃ | 5-Aryl-biindole | |
| Sonogashira | Terminal alkyne, Pd catalyst, Cu(I) cocatalyst | 5-Alkynyl-biindole | |
| Negishi | Alkyl/Aryl-zinc reagent, Pd catalyst | 5-Alkyl/Aryl-biindole | |
| Iron-Catalyzed | Quinoxalinone, FeCl₃ | 5-(Quinoxalinonyl)-biindole derivative |
Direct nucleophilic aromatic substitution (SNAr) of the bromine atom on the indole (B1671886) ring is generally challenging due to the electron-rich nature of the indole system. Unlike activated aryl halides with strong electron-withdrawing groups, the indole nucleus does not readily stabilize the negative charge of a Meisenheimer complex intermediate. However, under specific conditions, such as phase transfer catalysis, displacement of bromine from an indole ring has been reported. The development of modern catalytic systems, particularly those involving copper or palladium, may also facilitate nucleophilic substitution reactions with various nucleophiles like amines, alcohols, or thiols, although specific examples on the 5-bromo-biindole scaffold are not extensively documented.
Modifications of the Biindole Core
Beyond the bromo-substituent, the biindole skeleton itself offers sites for further chemical modification, most notably the nitrogen atoms of the two indole rings.
The N-H groups of the indole rings are acidic and can be deprotonated with a suitable base, followed by reaction with an electrophile to introduce a variety of substituents. This N-functionalization can significantly alter the electronic properties and steric profile of the molecule.
N-Alkylation : The reaction of the biindole with a base like sodium hydride (NaH), followed by the addition of an alkyl halide (e.g., ethyl bromide, methyl iodide) or other alkylating agents, leads to the corresponding N-alkylated derivatives. Such reactions have been carried out on 5-bromo-indole derivatives, often using a base like anhydrous potassium carbonate in a solvent such as 1,4-dioxane.
N-Acylation : Acyl groups can be introduced onto the indole nitrogen using acylating agents like acetic anhydride (B1165640) or benzoyl chloride in the presence of a base.
N-Sulfonylation : The installation of a sulfonyl group, such as a tosyl or a 2-pyridylsulfonyl group, can serve as both a protecting group and a directing group for subsequent C-H functionalization reactions at the C2 position.
Given the presence of two non-equivalent indole nitrogen atoms (N-1 and N-1'), selective functionalization could be challenging, potentially leading to a mixture of mono- and di-substituted products. The relative acidity and steric accessibility of each N-H group would influence the regiochemical outcome.
Table 2: Potential N-Functionalization Reactions for the Biindole Core Data extrapolated from reactions on similar indole substrates.
| Reaction Type | Reagents | Functional Group Introduced | Reference |
|---|---|---|---|
| N-Alkylation | Alkyl halide, K₂CO₃, 1,4-dioxane | Alkyl | |
| N-Alkylation | Alkylating reagent, NaH | Alkyl | |
| N-Arylation | Aryl halide, Cu or Pd catalyst | Aryl | |
| N-Sulfonylation | (2-Pyridyl)sulfonyl chloride | (2-Pyridyl)sulfonyl |
Bromo Group : The bromine atom at the C-5 position acts as an electron-withdrawing group via induction, which deactivates the attached indole ring towards electrophilic substitution. However, through resonance, it is an ortho-, para-directing group. This would direct potential electrophilic attack on that ring to the C-4 and C-6 positions.
Indolyl Group : The indolyl group at the C-4' position is an electron-donating group, activating the second indole ring for electrophilic substitution, primarily at the C-3' position, which is the most nucleophilic site on an unsubstituted indole.
Combined Effects : The interplay of these substituents creates a complex reactivity map. For instance, electrophilic bromination might occur on the more activated 4'-substituted indole ring rather than the 5-bromo-substituted ring. The steric bulk of the indolyl group at C-4' could also influence the accessibility of adjacent positions to reagents.
Synthesis of Complex Molecular Architectures Featuring the Biindole Scaffold
This compound is a valuable building block for the synthesis of more elaborate molecular structures. The orthogonal reactivity of the C-Br bond and the N-H bonds allows for a stepwise and controlled elaboration of the molecular framework.
For example, a synthetic strategy could first involve a Suzuki coupling at the C-5 position to install a new aryl moiety. The resulting 5-aryl-1H,1'H-3,4'-biindole could then undergo a selective N-functionalization reaction. This step-by-step approach enables the construction of highly substituted, multi-functionalized biindole systems. Such complex scaffolds are of interest as they form the core of various natural products and are explored in materials science.
Furthermore, the bromoindole moiety can be a precursor for other complex heterocyclic systems. For example, 5-bromo-1H-indole derivatives have been used to synthesize indole-linked 1,3,4-oxadiazoles, demonstrating how the bromo-substituted indole can be integrated into larger, multi-heterocyclic architectures with potential applications in medicinal chemistry. The synthesis of polybrominated biindoles found in nature also highlights the importance of halogenated indoles as precursors to complex natural products.
Advanced Synthetic Strategies and Challenges in Biindole Chemistry
Development of More Sustainable and Efficient Synthetic Protocols
The demand for environmentally benign chemical processes has driven significant innovation in the synthesis of biindoles. The focus has shifted towards minimizing waste, avoiding hazardous solvents and reagents, and improving energy efficiency, in line with the principles of green chemistry. sjp.ac.lk
A prominent green strategy involves replacing volatile organic compounds (VOCs) with safer alternatives. beilstein-journals.org Deep Eutectic Solvents (DES), which are mixtures of hydrogen bond donors and acceptors, have emerged as promising green media for biindole synthesis. beilstein-journals.orgresearchgate.net These solvents are often biodegradable, non-toxic, and inexpensive.
One study demonstrated the use of an acidic DES, composed of p-toluenesulfonic acid (TSA) and camphor (B46023) (CAM), which acts as both the solvent and a Brønsted acid catalyst. researchgate.net This dual role eliminates the need for additional strong acids like HCl and problematic solvents like acetonitrile. researchgate.net The synthesis of various 2,2'-substituted-3,3'-biindoles was achieved in good to excellent yields under microwave heating, which reduces reaction times and improves energy efficiency. researchgate.net The reusability of the DES was demonstrated over five cycles with only a minor decrease in yield, further enhancing the sustainability of the process. researchgate.net
Another green approach is the use of electrochemical synthesis in DES. nih.govresearchgate.net A method for synthesizing bis(indolyl)methane derivatives was developed using an ethylene (B1197577) glycol/choline chloride DES as a green alternative to traditional solvents and electrolytes. This electrochemical method proved to be more efficient than simple heating in DES, affording higher product yields in shorter reaction times under mild conditions. nih.govresearchgate.net
| Catalyst/Solvent System | Reaction Conditions | Product Type | Yield Range | Key Green Advantage | Reference |
|---|---|---|---|---|---|
| TSA/Camphor (DES) | Microwave, 70°C | 2,2'-substituted-3,3'-biindoles | 30-79% | Replaces VOCs and strong acid catalysts; reusable medium. | researchgate.net |
| Choline chloride/SnCl2 (DES) | 20 min, no external heating | Bis(indolyl)methanes | ~90% | Avoids conventional heating and additives. | beilstein-journals.org |
| Ethylene glycol/choline chloride (DES) | Electrochemical, 80°C, 45 min | Bis(indolyl)methanes | High | Replaces traditional solvents and electrolytes; short reaction time. | nih.govresearchgate.net |
Avoiding transition metal catalysts is a key goal in green synthesis, as it reduces costs, minimizes toxic metal contamination in the final products, and simplifies purification. Several metal-free approaches for biindole synthesis have been developed.
One effective method involves a Brønsted acid-catalyzed cascade reaction of 2-[(2-aminophenyl)ethynyl]phenylamine derivatives with aldehydes to produce 2,2'-disubstituted-1H,1'H-3,3'-biindoles. researchgate.net This approach proceeds under metal-free conditions, offering an efficient route to symmetrical and unsymmetrical biindoles. Similarly, the use of molecular iodine, an inexpensive and non-toxic catalyst, has been reported for the synthesis of unsymmetrical 3,3'-biindoles from indoles and indoxyls, featuring high atom economy and operational simplicity. researchgate.net
Another innovative metal-free system uses the trityl cation [Ph3C]+[B(C6F5)4]− as a pre-catalyst for the Friedel–Crafts type reaction of indoles with carbonyl compounds in water. rsc.org This method is highly efficient and scalable, applicable to a wide range of substrates. rsc.org Polyphosphoric acid (PPA) has also been employed to mediate a metal-free Fischer indole (B1671886) synthesis, demonstrating the utility of strong Brønsted acids in promoting tandem hydroamination–cyclization reactions between alkynes and arylhydrazines. mdpi.com
| Catalyst | Reaction Type | Substrates | Key Advantage | Reference |
|---|---|---|---|---|
| Brønsted Acid | Cascade Reaction | 2-[(2-aminophenyl)ethynyl]phenylamines + Aldehydes | Metal-free synthesis of 2,2'-disubstituted-3,3'-biindoles. | researchgate.net |
| Molecular Iodine (I2) | Umpolung Strategy | Indoles + Indoxyls | Inexpensive, non-toxic catalyst with high atom economy. | researchgate.net |
| Ph3C+[B(C6F5)4]− | Friedel–Crafts Type | Indoles + Carbonyls (in water) | Highly efficient and scalable metal-free catalysis in water. | rsc.org |
| Polyphosphoric Acid (PPA) | Fischer Indole Synthesis | Alkynes + Arylhydrazines | Provides a metal-free alternative for classic indole synthesis. | mdpi.com |
Addressing Regioselectivity and Stereoselectivity in Complex Biindole Syntheses
For a target like 5-Bromo-1H,1'H-3,4'-biindole, controlling the precise connectivity between the two indole units (regioselectivity) is paramount. The indole ring has multiple nucleophilic positions, primarily C3, but also C2, making the selective formation of a C3-C4' bond challenging. uninsubria.it
Strategies to control regioselectivity often involve pre-functionalization of the indole rings or the use of specific coupling conditions that favor one linkage over others. For instance, a copper-mediated 2,3-difunctionalization of indoles has been developed to afford 3-halogenated 2,3'-biindoles, which regioselectively forms C-C and C-X bonds in a single step. rsc.org Another approach utilized N-bromosuccinimide (NBS) to promote the homo-coupling of indoles, yielding 2,3'-biindoles with excellent regioselectivity under mild conditions. rsc.orgresearchgate.net Such methods are crucial for constructing unsymmetrical biindoles. Gold(I)-catalyzed redox transformation of o-nitroalkynes with indoles has also been reported as a practical method for synthesizing 2,3′-biindole derivatives. rsc.org
While this compound itself is not chiral, the synthesis of more complex biindole natural products often requires control over stereoselectivity, particularly for axially chiral biindoles which possess restricted rotation around the C-C single bond connecting the two indole moieties. Achieving stereoselectivity typically involves asymmetric catalysis, using chiral ligands or catalysts to control the spatial orientation of the coupling partners during the bond-forming step. An unexpected one-pot tandem reaction has been reported for the stereoselective synthesis of functionalized isoindolines under metal-free conditions, highlighting that careful selection of reaction conditions can lead to high stereocontrol. rsc.org
Scalable Synthetic Methods for Biindole Derivatives and Related Compounds
The transition from a laboratory-scale reaction to industrial production requires synthetic methods that are robust, high-yielding, and use cost-effective and readily available materials. A general and scalable synthesis of polysubstituted indoles has been developed that is applicable to a wide range of substrates. mdpi.com For the specific synthesis of a bromoindole precursor, an environmentally friendly method for producing 5-bromoindole (B119039) has been patented, focusing on mild reaction conditions, reduced pollution, and simple operations suitable for industrial production. wipo.int
A key indicator of scalability is the demonstration of a reaction on a larger scale. A novel indoxyl-based strategy for synthesizing unsymmetrical 3,3'-biindoles was successfully demonstrated on a gram-scale, underscoring its practical applicability. researchgate.net Scalable methods often feature simple work-up and purification procedures, avoiding complex chromatography where possible. The development of palladium-catalyzed reductive N-heterocyclization has also provided an expedient route to polybrominated biindoles, showcasing a strategy that could potentially be scaled for larger production. wvu.edu
Ultimately, a scalable synthesis for this compound would likely involve a convergent strategy, where the two indole fragments are prepared separately and then coupled in a final, high-yielding step. The scalability of the entire process would depend on the efficiency and practicality of each step in the sequence.
Future Research Directions in 5 Bromo 1h,1 H 3,4 Biindole Research
Exploration of Novel Synthetic Pathways and Methodologies
The synthesis of unsymmetrical biindoles like 5-Bromo-1H,1'H-3,4'-biindole presents a significant challenge due to the need for precise regiocontrol. While methods for symmetrical biindoles are more established, future work on this specific isomer will likely focus on developing novel, efficient, and selective synthetic strategies. Current approaches for constructing related biindole cores often rely on transition-metal-catalyzed cross-coupling reactions, direct C-H functionalization, and various cyclization cascades. researchgate.netnih.govresearchgate.net
Future synthetic exploration should target the adaptation and refinement of these modern techniques. For instance, developing a highly regioselective palladium-catalyzed C-H activation/annulation reaction between a 5-bromoindole (B119039) precursor and a suitable indole (B1671886) partner could provide a direct and atom-economical route. researchgate.net Ruthenium(II)-catalyzed C-H bond activation has also shown promise for biindole synthesis and could be explored for this specific isomer. thieme-connect.com
Furthermore, catalyst-controlled strategies, which can selectively functionalize specific positions on the indole nucleus, could be instrumental. chemrxiv.org By designing ligand-catalyst systems that can differentiate between the various C-H bonds on the two indole rings, a direct coupling to form the 3,4'-linkage could be achieved with high selectivity, bypassing the need for extensive use of protecting groups and pre-functionalized substrates. dmaiti.comsigmaaldrich.com An overview of potential advanced synthetic methods that could be explored is presented in Table 1.
Table 1: Potential Synthetic Strategies for Future Exploration
| Synthetic Methodology | Potential Advantage | Key Challenge | Relevant Precursors |
|---|---|---|---|
| Regioselective C-H/C-H Cross-Coupling | High atom economy; avoids pre-functionalization. | Achieving high regioselectivity for the 3,4'-linkage. | 5-Bromoindole and Indole |
| Suzuki-Miyaura Coupling | Well-established, good functional group tolerance. | Synthesis of regiochemically pure boronic acid/ester of one indole partner. | 5-Bromo-3-iodoindole and Indole-4-boronic acid (or vice versa) |
| Heck-type Reaction / Annulation | Direct formation of C-C bonds with potential for cascade cyclizations. mdpi.com | Controlling side reactions and ensuring the desired connectivity. | N-substituted 5-bromoaniline and a suitable alkyne partner. researchgate.net |
| Photoredox Catalysis | Mild reaction conditions; generation of unique reactive intermediates. nih.gov | Selectivity between multiple possible reaction sites on the indole nuclei. | 5-Bromoindole and a radical precursor derived from an indole derivative. |
Theoretical Predictions for Rational Design of New Biindole Derivatives
Computational chemistry and theoretical predictions offer a powerful toolkit for accelerating the discovery process. By modeling the properties of this compound and its prospective derivatives, researchers can prioritize synthetic targets with the highest probability of possessing desired characteristics. Density Functional Theory (DFT) and other quantum mechanical methods can be employed to predict key molecular attributes. researchgate.netresearchgate.net
Future research should focus on building a comprehensive computational model of the this compound scaffold. This would involve calculating its electronic structure, Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energy levels, and molecular electrostatic potential. Such data is crucial for predicting the molecule's reactivity, stability, and potential as a component in organic electronic materials.
Moreover, theoretical studies can guide the rational design of new functional molecules. For example, by simulating the docking of various derivatives into the active sites of enzymes like protein kinases or indoleamine 2,3-dioxygenase (IDO), novel drug candidates can be designed. beilstein-archives.orgnih.gov The bromine atom serves as a key vector for modification, and theoretical calculations can predict how different substituents at this position will alter the molecule's conformation and binding affinity. beilstein-archives.org Table 2 outlines key parameters that can be investigated through theoretical modeling to guide the design of new derivatives.
Table 2: Theoretical Parameters for Rational Derivative Design
| Parameter | Computational Method | Predicted Property / Application |
|---|---|---|
| HOMO/LUMO Energy Gap | DFT, TD-DFT | Electronic properties, suitability for OLEDs/OPVs. |
| Molecular Electrostatic Potential (MEP) | DFT | Reactivity sites for electrophilic/nucleophilic attack. |
| Torsional Energy Barrier | DFT | Potential for atropisomerism and application in chiral catalysis. researchgate.net |
| Binding Free Energy | Molecular Docking, Molecular Dynamics | Inhibitory potential against biological targets (e.g., kinases, enzymes). researchgate.net |
Strategic Integration into Diverse Organic Synthesis Schemes and Reagent Development
The true value of this compound lies in its potential as a versatile building block for constructing more complex molecular architectures. The bromine atom provides a reliable synthetic handle for a wide array of cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig), allowing for the strategic introduction of diverse functional groups. mdpi.comnih.gov
A significant future direction is the development of a library of derivatives based on this core structure. By systematically modifying the molecule at the C5-position via the bromo group, and potentially at the N-H positions, a wide range of compounds with tailored properties can be accessed. This approach could lead to the discovery of novel pharmaceuticals, as indole and bromoindole motifs are common in bioactive natural products and synthetic drugs. beilstein-archives.orgresearchgate.net
Furthermore, this compound itself could be developed as a novel reagent or ligand. The biindole core, with its electron-rich nature and specific geometry, could serve as a unique bidentate or monodentate ligand for transition metal catalysis. The development of chiral versions, potentially through resolution or asymmetric synthesis, could open avenues in enantioselective catalysis. The strategic integration of this biindole into polymers or larger conjugated systems could also yield new materials with interesting photophysical or electronic properties for applications in sensors or organic electronics.
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for preparing 5-Bromo-1H,1'H-3,4'-biindole and its derivatives?
- Methodology :
-
CuI-catalyzed azide-alkyne cycloaddition (Click Chemistry): React 5-bromoindole derivatives with azides in PEG-400/DMF using CuI as a catalyst. Purify via flash column chromatography (70:30 EtOAc/hexane) for moderate yields (~50%) .
-
N-Alkylation : Use NaH in anhydrous DMSO to alkylate 5-bromoindole with alkyl halides (e.g., 1-iodobutane). Monitor reaction progress via TLC (Rf = 0.30 in EtOAc/hexane) and confirm structures with / NMR .
-
Thiosemicarbazone derivatives : Condense 5-bromoindole aldehydes with thiosemicarbazide. Validate purity via single-crystal X-ray diffraction (R factor = 0.025) .
- Table 1 : Comparison of Synthetic Methods
| Method | Catalyst/Solvent | Yield (%) | Key Characterization Techniques | Reference |
|---|---|---|---|---|
| Click Chemistry | CuI/PEG-400:DMF | 50 | NMR, HRMS | |
| N-Alkylation | NaH/DMSO | 94 | NMR, TLC | |
| Thiosemicarbazone Synthesis | None (condensation) | N/A | X-ray crystallography |
Q. Which spectroscopic techniques are critical for confirming the structure of this compound derivatives?
- Key Techniques :
- and NMR : Assign proton environments (e.g., aromatic protons at δ 7.2–7.8 ppm) and carbon backbone .
- High-Resolution Mass Spectrometry (HRMS) : Confirm molecular ions (e.g., [M+H] at m/z 427.0757) .
- X-ray Crystallography : Resolve bond lengths and angles (e.g., C-Br bond = 1.89 Å) for unambiguous structural confirmation .
Advanced Research Questions
Q. How can conflicting NMR data in this compound derivatives be resolved?
- Methodological Approach :
- Use 2D NMR (COSY, HSQC) to resolve overlapping signals in crowded aromatic regions.
- Compare experimental data with density functional theory (DFT)-calculated shifts for validation.
- Cross-reference with single-crystal X-ray structures to confirm substituent positions (e.g., bromine at C5 vs. C7) .
Q. What strategies optimize the reactivity of this compound in cross-coupling reactions?
- Design Considerations :
- Bromine as a directing group : Leverage its electron-withdrawing effect to enhance regioselectivity in Suzuki-Miyaura couplings.
- Solvent selection : Use polar aprotic solvents (e.g., DMF) to stabilize intermediates.
- Catalyst systems : Screen Pd(PPh)/XPhos for improved yields in aryl-aryl bond formation .
Q. How do structural modifications (e.g., N-alkylation, halogen substitution) impact biological activity?
- Structure-Activity Relationship (SAR) Workflow :
Synthesize derivatives (e.g., N-butyl, methylthio-substituted analogs) .
Test in biological assays (e.g., kinase inhibition, cytotoxicity).
Correlate substituent electronic properties (Hammett σ values) with activity trends.
- Example : N-Alkylation (e.g., butyl group) increases lipophilicity, enhancing blood-brain barrier penetration in neuroactive compounds .
Data Contradiction Analysis
Q. How should researchers address discrepancies in reported melting points for this compound derivatives?
- Troubleshooting Steps :
Verify purity : Use HPLC (≥96% purity threshold) to rule out impurities .
Assess polymorphism : Perform differential scanning calorimetry (DSC) to detect crystalline vs. amorphous forms.
Cross-validate with literature : Compare with structurally similar compounds (e.g., 5-Bromo-7-azaindole, mp 179–181°C) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
